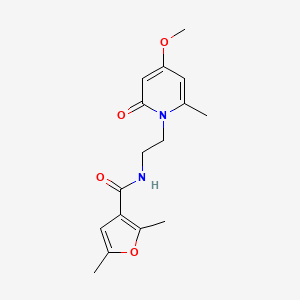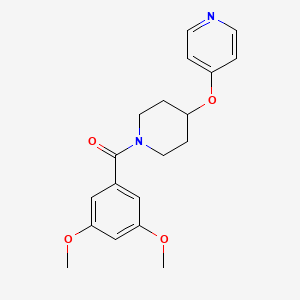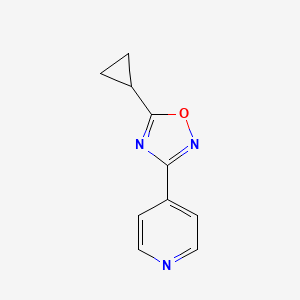
2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been described in the literature . The process involves the esterification of anthranilic acid to produce methyl anthranilate. This is then coupled with phthaloyl-protected alanine, which is produced by fusing alanine with phthalic anhydride at 150 °C .Molecular Structure Analysis
The molecular structure of the compound was verified using single-crystal X-ray diffraction (XRD). The structure is stabilized by N-H⋯O bonding, resulting in the formation of an S(6) hydrogen-bonded loop . The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The compound’s reactivity was studied using density functional theory (DFT). The highest occupied molecular orbital (HOMO) is over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is mainly over the indole side . This suggests the locations of potential nucleophilic and electrophilic attack sites .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were characterized using infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The IR spectrum showed distinctive absorbance corresponding to the three C=O groups and one N–H .Wirkmechanismus
Target of Action
It is known that compounds with an isoindoline nucleus, like 2-iodo-n-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that compounds with an isoindoline nucleus can interact with their targets in a variety of ways, leading to diverse biological effects .
Biochemical Pathways
Compounds with an isoindoline nucleus have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
It is known that compounds with an isoindoline nucleus can have diverse biological activities .
Action Environment
It is known that the reactivity of compounds with an isoindoline nucleus can be influenced by various factors .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMD-0354 is its specificity for the NF-κB pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, IMD-0354 has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
One of the limitations of IMD-0354 is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, IMD-0354 has been found to have off-target effects on other signaling pathways, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of IMD-0354. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. This could lead to the development of more effective therapies for inflammatory and autoimmune diseases.
Another area of research is the study of the potential use of IMD-0354 in combination with other therapies, such as chemotherapy and radiation therapy. This could lead to the development of more effective and targeted cancer treatments.
Finally, the study of the off-target effects of IMD-0354 on other signaling pathways could lead to the identification of new targets for drug development. This could lead to the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of IMD-0354 involves the reaction of 2-iodobenzoic acid with 2-methyl-1,3-dioxoisoindoline in the presence of a coupling reagent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then coupled with 2-aminobenzamide to yield IMD-0354. This synthesis method has been optimized for high yield and purity and has been used for the production of large quantities of IMD-0354 for research purposes.
Wissenschaftliche Forschungsanwendungen
IMD-0354 has been extensively studied for its potential use in scientific research. One of the main applications of IMD-0354 is in the field of immunology, where it has been found to inhibit the NF-κB pathway. This pathway is a key regulator of immune responses and is involved in the activation of inflammatory cytokines. By inhibiting this pathway, IMD-0354 has been found to reduce inflammation and improve immune responses.
IMD-0354 has also been studied for its potential use in cancer research. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, IMD-0354 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-15(21)10-7-6-9(8-12(10)16(19)22)18-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCYIYEERSPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623908.png)
![Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate](/img/structure/B2623910.png)


![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623919.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)
![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)